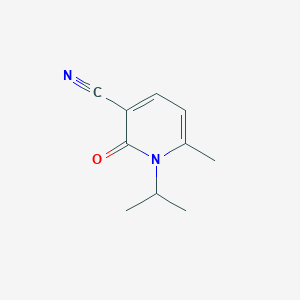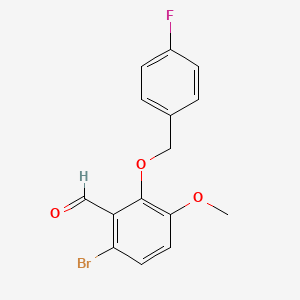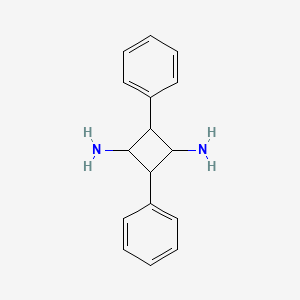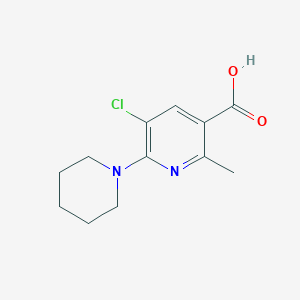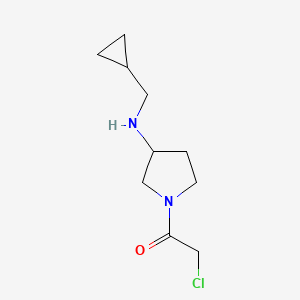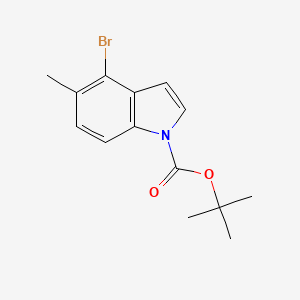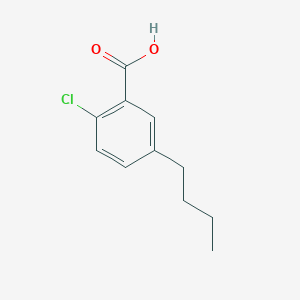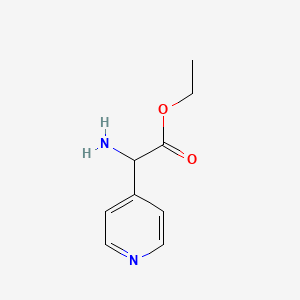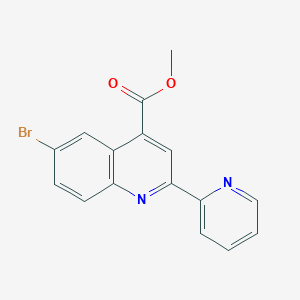
Methyl 6-bromo-2-(pyridin-2-yl)quinoline-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-bromo-2-(pyridin-2-yl)quinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-2-(pyridin-2-yl)quinoline-4-carboxylate typically involves multi-step reactions. One common method includes the Pfitzinger reaction, where isatin reacts with a pyridine derivative under acidic conditions to form the quinoline core . The bromination of the quinoline ring is achieved using bromine or N-bromosuccinimide (NBS) in an organic solvent like chloroform or dichloromethane . The final esterification step involves the reaction of the carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-bromo-2-(pyridin-2-yl)quinoline-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced using common reagents like potassium permanganate or sodium borohydride.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in chloroform or dichloromethane.
Esterification: Methanol with sulfuric acid or hydrochloric acid as a catalyst.
Coupling: Palladium catalysts with boronic acids in the presence of a base like potassium carbonate.
Major Products
Substitution Products: Various substituted quinoline derivatives depending on the nucleophile used.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Applications De Recherche Scientifique
Methyl 6-bromo-2-(pyridin-2-yl)quinoline-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of Methyl 6-bromo-2-(pyridin-2-yl)quinoline-4-carboxylate is not fully understood but is believed to involve interactions with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death . Additionally, the compound may inhibit certain enzymes involved in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Bromo-2-(pyridin-3-yl)quinoline-4-carboxylate
- 4-Hydroxy-2-quinolones
- 4-Bromo-N-(6-methyl-pyridin-2-yl)-benzamide
Uniqueness
Methyl 6-bromo-2-(pyridin-2-yl)quinoline-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and pyridine moieties enhances its reactivity and potential for diverse applications .
Propriétés
Formule moléculaire |
C16H11BrN2O2 |
|---|---|
Poids moléculaire |
343.17 g/mol |
Nom IUPAC |
methyl 6-bromo-2-pyridin-2-ylquinoline-4-carboxylate |
InChI |
InChI=1S/C16H11BrN2O2/c1-21-16(20)12-9-15(14-4-2-3-7-18-14)19-13-6-5-10(17)8-11(12)13/h2-9H,1H3 |
Clé InChI |
YYJXLWIAFOXNOI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 1,1-dimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate](/img/structure/B12996138.png)


![(4-Oxaspiro[2.4]heptan-5-yl)methanol](/img/structure/B12996151.png)
